(4S)-4-butyl-1,3-oxazolidin-2-one
Overview
Description
(4S)-4-butyl-1,3-oxazolidin-2-one, also known as BOC-4-ON, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the oxazolidinone family and is widely used as a reagent in organic synthesis due to its unique properties.
Scientific Research Applications
(4S)-4-butyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of peptides and amino acids. This compound is also used as a protecting group for amino acids during peptide synthesis. Additionally, this compound has been used as a precursor for the synthesis of other oxazolidinones, which have been shown to have potential therapeutic applications.
Mechanism of Action
The mechanism of action of (4S)-4-butyl-1,3-oxazolidin-2-one is not well understood. However, it is believed to function as a carbonylating agent, reacting with nucleophiles such as amines to form stable carbamate derivatives. This compound is also known to form stable complexes with metal ions, which may contribute to its reactivity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it is known to be relatively non-toxic and is considered safe for use in laboratory experiments. This compound is also stable under a wide range of conditions, making it a useful reagent in organic synthesis.
Advantages and Limitations for Lab Experiments
(4S)-4-butyl-1,3-oxazolidin-2-one has several advantages for use in laboratory experiments. It is a stable and non-toxic reagent that is relatively easy to synthesize. This compound is also compatible with a wide range of reaction conditions, making it a versatile reagent for organic synthesis. However, this compound has some limitations, including its high cost and limited solubility in some solvents.
Future Directions
There are several potential future directions for the study of (4S)-4-butyl-1,3-oxazolidin-2-one. One area of interest is the development of new synthetic methods for this compound and related oxazolidinones. Additionally, this compound may have potential applications in the development of new drugs and therapeutic agents. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Synthesis Methods
The synthesis of (4S)-4-butyl-1,3-oxazolidin-2-one involves the reaction between butylamine and ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to yield this compound. This method is widely used in the laboratory and has been optimized for large-scale production.
properties
IUPAC Name |
(4S)-4-butyl-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-6-5-10-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTKVAZRWPADJP-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1COC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429045 | |
Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158249-51-5 | |
Record name | 2-Oxazolidinone, 4-butyl-, (S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=158249-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4S)-4-Butyl-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.